molecular formula C11H15NO6S2 B8330372 methyl 4-methyl-2-(N,N-bis(methylsulphonyl)amino]benzoate CAS No. 158579-75-0

methyl 4-methyl-2-(N,N-bis(methylsulphonyl)amino]benzoate

Cat. No. B8330372
CAS RN: 158579-75-0
M. Wt: 321.4 g/mol
InChI Key: BUYYAANIAWBJNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-methyl-2-(N,N-bis(methylsulphonyl)amino]benzoate is a useful research compound. Its molecular formula is C11H15NO6S2 and its molecular weight is 321.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality methyl 4-methyl-2-(N,N-bis(methylsulphonyl)amino]benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 4-methyl-2-(N,N-bis(methylsulphonyl)amino]benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

158579-75-0

Product Name

methyl 4-methyl-2-(N,N-bis(methylsulphonyl)amino]benzoate

Molecular Formula

C11H15NO6S2

Molecular Weight

321.4 g/mol

IUPAC Name

methyl 2-[bis(methylsulfonyl)amino]-4-methylbenzoate

InChI

InChI=1S/C11H15NO6S2/c1-8-5-6-9(11(13)18-2)10(7-8)12(19(3,14)15)20(4,16)17/h5-7H,1-4H3

InChI Key

BUYYAANIAWBJNL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)OC)N(S(=O)(=O)C)S(=O)(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methanesulphonyl chloride (12.2 ml) was added to a stirred, cooled solution of methyl 2-amino-4-methylbenzoate (10.3 g) and triethylamine (19.5 ml) in dichloromethane while maintaining the temperature below 0° C. The mixture was stirred at room temperature for 4 hours. Hydrochloric acid solution (2M) was added and the layers were separated. The organic layer was washed with water, dried (magnesium sulphate) and filtered. The filtrate was evaporated to dryness to give a mixure of methyl 4-methyl-2-[N,N-bis(methylsulphonyl)amino]benzoate and methyl 4-methyl-2-(N-methylsulphonylamino)benzoate (18.26 g) as a yellow solid which was not further purified.
Quantity
12.2 mL
Type
reactant
Reaction Step One
Quantity
10.3 g
Type
reactant
Reaction Step Two
Quantity
19.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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